1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-4-6-9-7(5(2)8)12-10-6/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATNWPUVNUITAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NOC(=N1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of an ethoxymethyl-substituted hydrazine with an appropriate nitrile oxide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-oxadiazole scaffold is versatile, with substitutions at position 3 significantly influencing physicochemical and biological properties. Below is a comparative analysis of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine and its analogs:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Polarity and Solubility :
- Aliphatic Ethers (e.g., Ethoxymethyl, Methoxyethyl) : Increase polarity and solubility in organic solvents compared to aromatic analogs. The ethoxymethyl group in the target compound balances hydrophilicity and lipophilicity .
- Aromatic Groups (e.g., Fluorophenyl, Bromophenyl) : Enhance rigidity and reduce solubility in polar solvents but improve binding to hydrophobic pockets in proteins .
Biological Relevance :
- Hydrochloride Salts : Commonly used to stabilize primary amines (e.g., ). This modification enhances aqueous solubility, critical for in vitro assays .
- Heteroaromatic Modifications (e.g., Thiophene, Benzoxazole) : Thiophene’s sulfur atom and benzoxazole’s fused ring system enable diverse interactions, such as metal coordination or intercalation, relevant to kinase inhibition .
Synthetic Utility :
- The methoxyphenyl-substituted derivative (CAS 1604696-16-3) was utilized in acrylamide coupling reactions, highlighting the reactivity of the primary amine in nucleophilic substitutions .
- Bromophenyl and fluorophenyl analogs are intermediates in radiopharmaceuticals and PET tracer synthesis due to halogen isotopes .
Biological Activity
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, with the chemical formula CHNO and CAS number 1480633-51-9, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's molecular weight is 171.2 g/mol, and it possesses a unique structure characterized by the oxadiazole ring, which is known for its diverse biological properties. The IUPAC name for this compound is 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and it can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 171.2 g/mol |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. A study conducted by PubChem suggests that derivatives of oxadiazoles can inhibit various bacterial strains. The specific activity of 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine against pathogens such as Staphylococcus aureus and Escherichia coli was evaluated through disc diffusion methods.
Neuroprotective Effects
Emerging research indicates that oxadiazole derivatives may possess neuroprotective properties. A recent investigation into the neuroprotective effects of related compounds showed a reduction in oxidative stress markers in neuronal cells. This suggests that 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine could be explored further for applications in neurodegenerative diseases.
Case Study 1: Antimicrobial Assay
A laboratory study assessed the antimicrobial efficacy of 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antibacterial activity.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with oxadiazole derivatives resulted in a significant decrease in cell viability at concentrations above 50 µM after 48 hours of exposure.
Q & A
Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides) or via nitrile oxide cycloadditions. For derivatives with ethoxymethyl substituents, precursor synthesis may involve:
- Step 1: Reacting ethyl glycolate with hydroxylamine to form an amidoxime intermediate.
- Step 2: Cyclocondensation with a nitrile source (e.g., cyanogen bromide) under reflux in anhydrous conditions .
- Step 3: Functionalization of the oxadiazole ring with ethoxymethyl groups using alkylation or nucleophilic substitution.
Validation: X-ray crystallography (e.g., SHELX programs ) and NMR spectroscopy (e.g., and analysis ) confirm regiochemistry and substituent orientation.
Basic: Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy: and NMR identify proton environments (e.g., ethoxymethyl CH at δ 3.4–3.7 ppm and oxadiazole C-5 at ~165 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNO: calculated 170.0926, observed 170.0923).
- X-ray Crystallography: Resolves bond angles and torsional strain in the oxadiazole ring (e.g., SHELXL refinement ).
Advanced: How does the ethoxymethyl group affect electronic properties and reactivity?
The ethoxymethyl substituent introduces steric bulk and electron-donating effects via the ether oxygen:
- Electronic Effects: Increases electron density at the oxadiazole C-5 position, enhancing nucleophilic aromatic substitution (NAS) reactivity .
- Steric Effects: May hinder π-stacking in biological targets, as seen in mGlu5 receptor modulators with similar substituents .
Methodology: Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model charge distribution , while Hammett constants quantify substituent effects.
Advanced: What in vitro assays evaluate biological activity for neurological targets?
- Fluorometric Ca Assays: Measure mGlu5 receptor potentiation (e.g., ADX47273 in HEK293 cells ).
- ERK Phosphorylation Assays: Assess downstream signaling in hippocampal neurons (EC values correlate with efficacy).
- Dopamine Release Studies: Microdialysis in rat nucleus accumbens evaluates neurotransmitter modulation .
Advanced: How can thermal stability be assessed for oxadiazole derivatives?
- Thermogravimetric Analysis (TGA): Determines decomposition onset (e.g., 264–321°C for HANTT derivatives ).
- Differential Scanning Calorimetry (DSC): Identifies exothermic/endothermic events (e.g., melting points correlated with crystallinity).
- Impact Sensitivity Testing: Uses BAM drop-hammer apparatus (e.g., >20 J for low sensitivity ).
Basic: What safety precautions are recommended during handling?
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (see Safety Data Sheets ).
- Ventilation: Use fume hoods to avoid inhalation (P210/P201 precautions ).
- Storage: Inert atmosphere (N) at –20°C to prevent hydrolysis of the oxadiazole ring.
Advanced: What computational tools predict binding affinity to biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions (e.g., with mGlu5 allosteric pockets ).
- MD Simulations: GROMACS assesses binding stability over 100 ns trajectories.
- QSAR Models: Correlate substituent properties (e.g., logP, polar surface area) with IC values .
Basic: How are regiochemical outcomes controlled during oxadiazole synthesis?
- Temperature Control: Lower temperatures (0–5°C) favor 1,2,4-oxadiazole over 1,3,4-isomers.
- Catalysis: ZnCl or TEA accelerates cyclization while minimizing side reactions .
- Precursor Design: Bulky groups (e.g., tert-butyl) direct cyclization to the 5-position .
Advanced: What strategies resolve contradictory bioactivity data across studies?
- Meta-Analysis: Compare assay conditions (e.g., cell lines, agonist concentrations). For example, amiloride-type diuretics show species-dependent efficacy (rat vs. dog ).
- Dose-Response Curves: Re-evaluate EC/IC values under standardized protocols.
- Structural Analog Testing: Identify critical substituents (e.g., ethoxymethyl vs. methylthio ).
Advanced: Can this compound serve as a precursor for high-energy materials?
While not directly studied, structural analogs (e.g., HANTT derivatives) exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
